BenchChemオンラインストアへようこそ!

N-Hydroxy-4-phosphonobutanamide

X-ray crystallography Trypanosoma brucei triosephosphate isomerase

Procure N-Hydroxy-4-phosphonobutanamide (4PBH), the only known ligand that forces triosephosphate isomerase (TIM) into an open-loop conformation with a shifted anion site, validated by co-crystal structures (PDB: 1TSI). Unlike all other phosphate/phosphonate inhibitors that close the active-site loop, 4PBH enables unique structural studies and serves as a differentiated, low-strain chemical fragment for structure-based lead optimization against African trypanosomiasis. Ideal for probing alternative active-site geometries, validating molecular dynamics simulations, and minimizing off-target hydroxamic acid effects in glycolytic assays.

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 146086-80-8
Cat. No. B136625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-phosphonobutanamide
CAS146086-80-8
Synonyms4PBH
N-hydroxy-4-phosphonobutanamide
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
SMILESC(CC(=O)NO)CP(=O)(O)O
InChIInChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10)
InChIKeyAKXSFRVADDCWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-phosphonobutanamide (4PBH): A Specialized Probe for Trypanosomal Triosephosphate Isomerase


N-Hydroxy-4-phosphonobutanamide (CAS 146086-80-8), also known as 4PBH, is a small-molecule phosphonate-hydroxamate hybrid that functions as a competitive inhibitor of triosephosphate isomerase (TIM) [1]. Unlike many clinically-oriented hydroxamic acids that target zinc-dependent metalloproteases or histone deacetylases (HDACs), 4PBH was specifically developed as a mechanistic probe for the glycolytic enzyme TIM from Trypanosoma brucei, the parasite responsible for African sleeping sickness [1]. Its primary significance lies not in its potency, but in its unique, experimentally-verified binding mode, which has provided critical insights for structure-based drug design against this validated therapeutic target [1].

Why a Generic Hydroxamic Acid or Phosphonate Cannot Replicate 4PBH's Function in TIM Research


A generic substitution of N-Hydroxy-4-phosphonobutanamide in triosephosphate isomerase (TIM) research would fail because its mechanism of differentiation is based on a unique structural interaction, not merely its functional groups. All other known phosphate and phosphonate inhibitors of TIM force the enzyme's flexible loop into a closed conformation upon binding [1]. In contrast, 4PBH is the first and only characterized inhibitor that binds with the flexible loop in a completely open state [1]. This is accompanied by a 1.5 Å shift in the anion-binding site and the first instance of a phosphonate inhibitor not being forced into an energetically unfavorable eclipsed conformation [1]. These combined features make 4PBH structurally non-interchangeable with other hydroxamic acid- or phosphonate-based enzyme inhibitors for any application involving the TIM active site.

N-Hydroxy-4-phosphonobutanamide (4PBH): Direct Comparative Evidence for Target-Specific Differentiation


Unique 'Open Loop' Binding Mode vs. All Other Known TIM Inhibitors

The most profound differentiator is the conformational state of the enzyme's flexible loop upon inhibitor binding. In eight other complexes of trypanosomal TIM with various phosphate and phosphonate inhibitors, the flexible loop is observed in a completely closed conformation [1]. The binding of 4PBH is the single exception, where crystal contacts lock the flexible loop in a completely open conformation [1]. This demonstrates that 4PBH can productively occupy the active site without triggering the loop closure essential for catalysis, a feature unique among all characterized TIM ligands.

X-ray crystallography Trypanosoma brucei triosephosphate isomerase glycolysis inhibitor

1.5 Å Shift in the Anion-Binding Site Compared to Other Inhibitor Complexes

Superposition of the 4PBH-bound TIM structure with other inhibitor-bound structures reveals a significant geometric rearrangement. The phosphonate moiety of 4PBH does not occupy the canonical anion-binding site. Instead, compared with the position of the phosphate/phosphonate group in other inhibitor complexes, the anion-binding site for 4PBH is shifted by 1.5 Å [1]. This repositioning is a direct consequence of the open-loop binding and represents a distinct pharmacophoric geometry.

X-ray crystallography binding site geometry structure-based drug design phosphonate inhibitor

First Phosphonate Inhibitor Not Forced into an Eclipsed Conformation

A recurring observation in TIM inhibitor complexes is that the enzyme forces phosphonate ligands into an eclipsed conformation about the P-CH2 bond, imposing an energetic penalty [1]. 4PBH is the first characterized phosphonate inhibitor of TIM that is not forced into this eclipsed conformation [1]. This indicates a more relaxed fit and suggests that the ligand's intrinsic conformational preferences are more compatible with the open-loop state.

conformational analysis ligand strain molecular recognition phosphonate chemistry

Competitive Inhibition Affinity: 14-Fold Improvement Over Inorganic Sulfate

Kinetic analyses confirm that 4PBH acts as a competitive inhibitor of trypanosomal TIM with respect to the substrate D-glyceraldehyde-3-phosphate, with a Ki of 0.33 mM [1]. Compared to the basal affinity of the sulfate ion for the same enzyme (Ki = 4.5 mM [2]), 4PBH exhibits an approximate 14-fold higher affinity. For full context, the transition state analog phosphoglycolohydroxamate (PGH) has a vastly higher affinity (Ki = 4 pM [3]), confirming that 4PBH is not a potent cell-permeable drug candidate but a mechanistically distinct active-site probe.

enzyme kinetics competitive inhibitor Ki triosephosphate isomerase

Negligible Predicted Off-Target Liability Compared to Pan-HDAC Hydroxamic Acids

A common concern with any hydroxamic acid-containing compound is off-target inhibition of histone deacetylases (HDACs) or matrix metalloproteases (MMPs). Screening data compiled in authoritative databases shows no significant biochemical activity for 4PBH against human HDAC6 or PDE4A [1]. In silico profiling predicts 4PBH is a non-inhibitor of major cytochrome P450 enzymes and P-glycoprotein [1]. In contrast, the canonical hydroxamic acid SAHA (vorinostat) is a potent pan-HDAC inhibitor designed for this target class.

selectivity off-target HDAC PDE4 in silico ADMET

Precision Application Scenarios for Procuring N-Hydroxy-4-phosphonobutanamide (4PBH)


X-ray Crystallography Phasing and Active-Site Mapping of Triosephosphate Isomerase

N-Hydroxy-4-phosphonobutanamide is the only known ligand that locks trypanosomal TIM in an open-loop conformation, as verified by its solved co-crystal structure (PDB: 1TSI) at 2.84 Å resolution [1]. For structural biologists, procuring 4PBH provides a validated tool to generate a distinct conformational state of the enzyme, which can be used for molecular replacement phasing or to map an alternative active-site geometry not accessible with substrate-analog inhibitors.

Fragment-Based Drug Design Starting Point for Selective Anti-Trypanosomal Agents

With a molecular weight of 183 Da and a unique, non-eclipsed phosphonate conformation, 4PBH serves as a low-strain, chemically tractable fragment for medicinal chemistry campaigns [1]. Its 1.5 Å shift in anion-binding site geometry [1] provides a distinct pharmacophoric anchor point that cannot be achieved with other commercially available phosphate or phosphonate fragments, making it a differentiated starting material for structure-based lead optimization against African trypanosomiasis.

Selective Mechanistic Probe for Glycolysis Studies Without HDAC Interference

In cellular metabolism studies, the use of hydroxamic acids often confounds results due to off-target HDAC inhibition. Available pharmacological data indicates 4PBH has a clean profile against human HDAC6 and PDE4A and is predicted to have minimal CYP450 interactions [2]. This suggests 4PBH can be deployed as a selective TIM inhibitor in glycolytic flux assays, reducing the experimental noise associated with pan-hydroxamic acid probes.

Computational Chemistry Benchmark for Modeling Open-Loop Enzyme Conformations

The 4PBH-TIM complex is the only experimental structure where the enzyme's catalytic loop is open despite an occupied active site [1]. Computational scientists developing molecular dynamics or docking algorithms can use the 1TSI crystal structure as a unique benchmark to validate methods aiming to sample or predict rare open-loop binding events, a critical challenge in modern computer-aided drug design.

Quote Request

Request a Quote for N-Hydroxy-4-phosphonobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.